Cupric acetate
Overview
Description
Cupric acetate, also known as Copper (II) Acetate, is a chemical compound with the formula Cu(OAc)2 where AcO− is acetate (CH3CO−2). It is identified by its bright blue or green crystalline appearance . It is used as a catalyst in various processes in the field of greener chemistry . It is particularly useful in cross-coupling reactions, where it can promote the formation of carbon-carbon or carbon-heteroatom bonds .
Synthesis Analysis
Cupric acetate can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air . The copper metal reacts with the acetic acid to form copper (I) acetate initially, which is then oxidized by oxygen in the air to form copper (II) acetate . Another method involves reacting copper (II) sulfate (CuSO4) with calcium acetate (Ca(CH3COO)2), yielding cupric acetate and calcium sulfate (CaSO4) .Molecular Structure Analysis
The molecular formula of Cupric Acetate is C4H6CuO4 . The average mass is 181.634 Da and the monoisotopic mass is 180.956207 Da .Chemical Reactions Analysis
Cupric acetate can be used to couple terminal alkynes to give a 1,3-diyne, a process known as the Eglinton reaction . Heating a mixture of anhydrous copper (II) acetate and copper metal yields copper (I) acetate . The thermal decomposition of Cupric Acetate under 500°C in air includes three main steps .Physical And Chemical Properties Analysis
Cupric Acetate is a dark green crystalline solid . It is soluble in water and slightly soluble in methanol, diethylether, and acetone . The unique physicochemical properties of the nanoscale cupric oxide have been harnessed for its diverse potential applications, such as optoelectronic devices, sensors, catalysis, lithium-ion batteries, high critical temperature superconductors, super-capacitors, magnetic storage media, solar energy conversion, smart windows, optical limiters, thin film transistors, field emission emitters, and biomedicine .Safety And Hazards
properties
IUPAC Name |
copper;diacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQARKPSCNTWTJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu(CH3COO)2, C4H6CuO4 | |
Record name | copper(II) acetate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Copper(II)_acetate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059720 | |
Record name | Cupric acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive., Blue-green hygroscopic solid; [HSDB] Green, odorless, hygroscopic crystals; Soluble in water; [Alfa Aesar MSDS] | |
Record name | CUPRIC ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8445 | |
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Record name | Copper(II) acetate | |
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Density |
1.9 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | CUPRIC ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8445 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Mechanism of Action |
The effects of cadmium and copper on the sodium ion (Na(+)) glucose cotransport in the kidney cortical cells of 4 week old male C57B16-rats were studied. Different concentrations of cadmium chloride, zinc chloride, or cupric acetate were added to the culture media. The Na(+)-glucose cotransport was estimated from the uptake of radiolabeled alpha-methylglucoside using scintillation counting techniques. Metallothionein was measured by Sephadex-G-75 column chromatography and subsequent high performance liquid chromatography. For Cd(2+) and Cu(2+), an increase in concentration resulted in an increase in the extent of inhibition of the Na(+)-glucose cotransport with approximately 3 hour lag times for the induction of inhibition. Increases in metal ion concentration also resulted in slower increases of metallothionein protein, with the rapid induction of metallothionein messenger RNA after incubation with the ions. Pretreatment of the cells with zinc(2+) reduced the effects of Cd(2+) and Cu(2+) on the cotransport by delaying the onset and reducing the extent of the inhibition., Ascorbic acid incubation reduced the occurrence of copper acetate induced increases in methemoglobin, while not effecting changes in glutathione in rats. | |
Record name | COPPER(II) ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cupric acetate | |
Color/Form |
Blue-green hydroscopic powder | |
CAS RN |
142-71-2, 52503-64-7 | |
Record name | CUPRIC ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8445 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Copper(II) acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142712 | |
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Record name | Cupric acetate, basic | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052503647 | |
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Record name | Acetic acid, copper(2+) salt (2:1) | |
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Record name | Cupric acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059720 | |
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Record name | Copper di(acetate) | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.049 | |
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Record name | CUPRIC ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39M11XPH03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | COPPER(II) ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/915 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
239 °F (USCG, 1999) | |
Record name | CUPRIC ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8445 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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